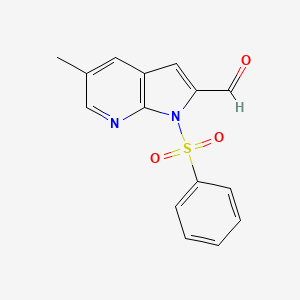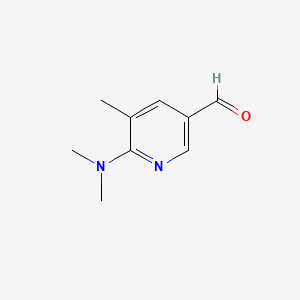
6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde (DMPCC) is an organic compound belonging to the pyridine-3-carbaldehyde class of compounds. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. DMPCC has been extensively studied for its various applications, and its ability to act as a catalyst in various reactions.
Wissenschaftliche Forschungsanwendungen
-
Detection of Biogenic Primary Amines
- Field : Analytical Chemistry
- Application : This compound is used in the creation of an ultrasensitive ratiometric fluorescent sensor for the detection of biogenic amines at nanomolar concentration .
- Method : The sensor discriminates between primary, secondary, and tertiary amines using both UV-Visible and fluorescence spectroscopy .
- Results : The sensor has been shown to be highly sensitive and capable of detecting trace amounts of analytes .
-
Peptide Dimethylation
- Field : Mass Spectrometry
- Application : Similar compounds are used in the derivatization of peptides for quantitative proteomics .
- Method : The amine groups of peptides are derivatized with linear ω-dimethylamino acids .
- Results : The fragmentation control of the derivatized peptide can be achieved by distancing the dimethylamino group .
-
Fluorescent Probe for Biological Applications
- Field : Biochemistry
- Application : A compound similar to the one you mentioned, 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), has been synthesized and used as an environment-sensitive fluorophore .
- Method : The chromophore exhibits valuable fluorescent properties as a biological sensor .
- Results : The specific results are not detailed in the source, but the compound is noted for its valuable fluorescent properties .
-
Esterification Catalyst
- Field : Organic Chemistry
- Application : 4-Dimethylaminopyridine (DMAP), a derivative of pyridine, is used as a nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides .
- Method : In the case of esterification with acetic anhydrides, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion .
- Results : The bond from the acetyl group to the catalyst gets cleaved to generate the catalyst and the ester .
-
Optical Sensing Applications
- Field : Photophysics
- Application : A compound known as 4-(Dicyanomethylene)-2-Methyl-6-(4-Dimethylaminostyryl)-4H-Pyran (DCM), which is similar to the one you mentioned, is used in various practical applications that include solid-state lasers, organic light-emitting diode (OLED), fluorescent sensors, logic gates, photovoltaics, nonlinear optics (NLO), and bioimaging of cells .
- Method : The DCM dye consists of an N,N-dimethylaniline group (electron donor) and dicyanomethylene (electron acceptor) which are covalently attached by a π-conjugated moiety, 4H-pyran-4-ylidiene, in the form of electron donor-acceptor (D-π-A) architecture .
- Results : The DCM dye exhibits high fluorescence quantum efficiency, large Stokes shift, and solvatochromic behavior .
-
Non-Linear Optical Properties
- Field : Chemical Biology
- Application : Two-arm bis[(dimethylamino)styryl]benzene derivatives, where the central benzene was replaced by pyridine, furan, or thiophene, have been studied for their photobehavior .
- Method : These molecules showed positive fluorosolvatochromism, due to intramolecular charge-transfer (ICT) dynamics from the electron-donor dimethylamino groups, and significant fluorescence quantum yields .
- Results : The introduction of the thiophene ring guarantees high fluorescent quantum yields irrespective of the polarity of the medium, and the largest hyperpolarizability coefficient because of the increased conjugation .
Eigenschaften
IUPAC Name |
6-(dimethylamino)-5-methylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-4-8(6-12)5-10-9(7)11(2)3/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNVCWYUIDKHSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N(C)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

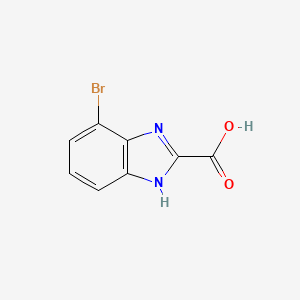
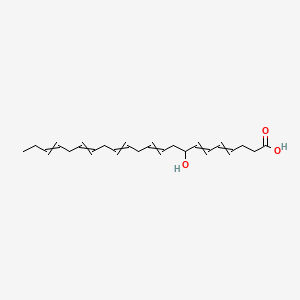
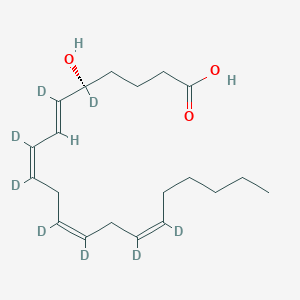
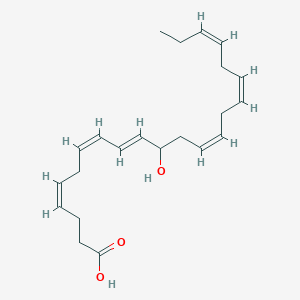
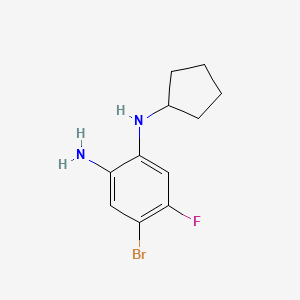
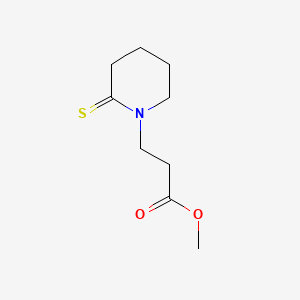
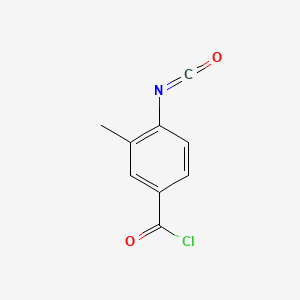
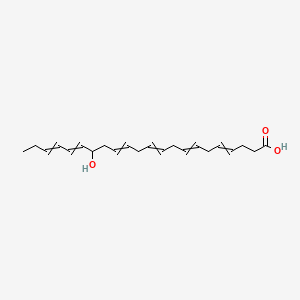
![1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B593942.png)

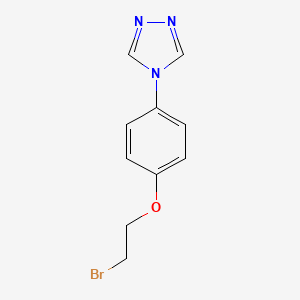
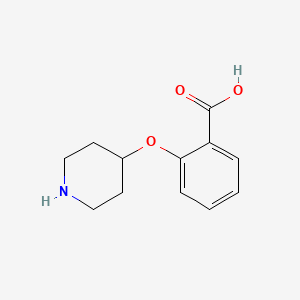
![1H,3H-Pyrimido[1,6-C][1,3]oxazine](/img/structure/B593949.png)
